molecular formula C24H23NO4S B3007886 Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 306735-28-4

Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3007886
CAS No.: 306735-28-4
M. Wt: 421.51
InChI Key: IIPWDCOCCWIXNL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 4-phenoxybenzamido substituent at position 2 and an ethyl ester group at position 2. Its core structure is derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a key intermediate synthesized via the Gewald reaction using cyclohexanone, elemental sulfur, and cyanoacetate esters . The 4-phenoxybenzamido group is introduced through amidation of the amino group with 4-phenoxybenzoyl chloride, a common strategy for functionalizing this scaffold .

Properties

IUPAC Name

ethyl 2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-2-28-24(27)21-19-10-6-7-11-20(19)30-23(21)25-22(26)16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPWDCOCCWIXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H23NO4S
  • Molecular Weight : 421.51 g/mol
  • IUPAC Name : Ethyl 2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

The compound belongs to the class of benzothiophenes, which are known for their various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . In vitro evaluations have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) cells.

Key Findings :

  • IC50 Values : The compound exhibited an IC50 range from 23.2 to 49.9 μM against different cancer cell lines .
  • Apoptosis Induction : Treatment with this compound led to significant apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to untreated controls .
TreatmentIC50 (μM)Early Apoptosis (%)Late Apoptosis (%)
Compound 423.28.7318.13
Control-3.33-

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. The compound may bind to enzymes or receptors that regulate cell proliferation and apoptosis.

Mechanistic Insights :

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in treated cells .
  • Biochemical Pathways : It interacts with pathways involved in apoptosis and cell survival, potentially modulating the activity of key proteins involved in these processes.

In Vivo Studies

In vivo studies further support the antitumor potential of this compound. Experiments involving tumor-bearing mice demonstrated a significant reduction in tumor mass when treated with this compound compared to control treatments.

Results Summary :

  • Tumor Weight Reduction : A decrease in solid tumor mass was observed after treatment with the compound over a series of doses.
TreatmentTumor Mass Reduction (%)
Compound 426.6
5-FU (Control)33.3

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 2-position accommodates benzamido (e.g., 4-phenoxy, 4-benzoyl), carbamate, and cyanoacetamido groups, enabling tailored interactions with biological targets.
  • Synthetic Flexibility : Amidation is the most common functionalization strategy, though carbamate and urea derivatives (e.g., ) are synthesized via isocyanate reactions.
  • Yield Variability: Yields range from 22% for Petasis-derived analogs (e.g., ) to >80% for cyanoacetamido derivatives .

Research Implications

The structural plasticity of the tetrahydrobenzo[b]thiophene scaffold underscores its utility in drug discovery. The target compound’s 4-phenoxybenzamido group distinguishes it from derivatives with electron-withdrawing (e.g., morpholinosulfonyl ) or bulky (e.g., benzoyl ) substituents. Further studies should explore:

Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on target engagement (e.g., kinase or sEH inhibition).

Pharmacokinetic Profiling: Impact of the 4-phenoxy group on solubility, metabolic stability, and bioavailability.

Therapeutic Applications : Screening in disease models relevant to apoptosis or inflammation, given the scaffold’s precedent in oncology and neurology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodology : The compound is typically synthesized via acylation of the ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate core. For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-phenoxybenzoyl chloride in anhydrous toluene under reflux (3–6 hours, nitrogen atmosphere). Purification involves solvent evaporation, acidification (2M HCl), and recrystallization from ethanol/water .
  • Key Data : Typical yields range from 65% to 85%, confirmed by 1^1H NMR (e.g., δ 6.03 ppm for NH2_2 protons) and IR (amide C=O stretch at ~1650 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Use 1^1H NMR to identify proton environments (e.g., aromatic, amide NH, and ethyl ester groups), 13^{13}C NMR for carbonyl and aromatic carbon signals, and IR for functional groups (amide, ester). Mass spectrometry (ESI-MS) confirms molecular weight .
  • Example : Ethyl ester protons appear as a triplet at δ ~1.2–1.4 ppm, while the tetrahydrobenzo[b]thiophene ring protons show multiplets at δ 1.6–2.8 ppm .

Advanced Research Questions

Q. How do structural modifications of the tetrahydrobenzo[b]thiophene core influence anticancer activity?

  • Methodology : Introduce substituents (e.g., allylthioureido, pyrimidine, or thiazole moieties) via condensation reactions. Evaluate cytotoxicity against cancer cell lines (e.g., HCT-116 colon or MCF-7 breast cancer) using MTT assays.
  • Findings : Derivatives with pyrimidine (e.g., compound 6 ) or thiazole groups exhibit IC50_{50} values <10 μM, attributed to enhanced apoptosis induction via caspase-3 activation .
  • Data Contradiction : Some derivatives show reduced activity due to steric hindrance (e.g., bulky benzylidene groups). SAR analysis recommends prioritizing electron-withdrawing substituents on the phenyl ring .

Q. What is the mechanistic role of EU1794-4 (a structural analog) as an NMDAR negative allosteric modulator?

  • Methodology : Use patch-clamp electrophysiology to assess single-channel conductance and Ca2+^{2+} permeability in neuronal cells. Compare wild-type vs. mutant NMDARs to identify binding residues.
  • Findings : EU1794-4 reduces channel conductance by ~40% and Ca2+^{2+} permeability by ~25% via interaction with the GluN2A subunit’s transmembrane domain, suggesting partial inhibition to minimize neurotoxicity .

Q. How can in vitro findings for apoptosis-inducing derivatives be validated in vivo?

  • Methodology : Administer lead compounds (e.g., Ethyl 2-(phenylsulfonamido)-derivatives) in xenograft mouse models (e.g., MDA-MB-231 breast cancer). Monitor tumor volume via caliper measurements and apoptosis via TUNEL staining.
  • Results : Compound 7 (from ) reduced tumor growth by 60% at 50 mg/kg/day over 21 days, with no significant hepatotoxicity (ALT/AST levels within normal range) .

Experimental Design & Data Analysis

Q. How to resolve contradictions in cytotoxicity data across structurally similar derivatives?

  • Methodology :

Validate assay reproducibility using positive controls (e.g., doxorubicin).

Perform molecular docking to assess binding affinity variations (e.g., using AutoDock Vina).

Test solubility and metabolic stability (e.g., hepatic microsome assays) to rule out false negatives.

  • Case Study : Compound 10a ( ) showed higher activity than 10b due to improved solubility in DMSO/PBS mixtures (85% vs. 65% dissolution) .

Q. What strategies optimize the synthesis of heterocyclic derivatives from this compound?

  • Methodology :

  • Cyclization : Use polyphosphoric acid (PPA) for intramolecular cyclization to form pyrimidine or thiazine rings .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions for aryl group introductions, enhancing π-π stacking in target proteins.
    • Yield Improvement : Refluxing in acetonitrile (dry) with 2.5 eq. lauroyl isothiocyanate increased yields from 55% to 82% for thiazolidinone derivatives .

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